molecular formula C6H16ClN3O2S B3255317 N,N-Dimethylpiperazine-1-sulfonamide hydrochloride CAS No. 253176-46-4

N,N-Dimethylpiperazine-1-sulfonamide hydrochloride

Cat. No.: B3255317
CAS No.: 253176-46-4
M. Wt: 229.73 g/mol
InChI Key: HLSJHTCIYSDJIF-UHFFFAOYSA-N
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Description

N,N-Dimethylpiperazine-1-sulfonamide hydrochloride is a chemical compound with the molecular formula C6H15N3O2S. It is a derivative of piperazine, a versatile chemical structure used in various applications, including pharmaceuticals, agriculture, and industrial processes

Scientific Research Applications

N,N-Dimethylpiperazine-1-sulfonamide hydrochloride has several scientific research applications, including:

  • Chemistry: It is used as a building block in the synthesis of more complex organic compounds.

  • Biology: The compound can be utilized in biological studies to investigate its effects on cellular processes and pathways.

  • Industry: It is used in various industrial processes, such as the production of agrochemicals and other specialty chemicals.

Safety and Hazards

The compound is labeled with the GHS07 pictogram, and the signal word is "Warning" . The hazard statements include H302 (Harmful if swallowed), H312 (Harmful in contact with skin), and H332 (Harmful if inhaled) . The precautionary statement is P280 (Wear protective gloves/protective clothing/eye protection/face protection) .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N-Dimethylpiperazine-1-sulfonamide hydrochloride typically involves the reaction of piperazine with dimethylsulfamoyl chloride under controlled conditions. The reaction is usually carried out in an organic solvent, such as dichloromethane, at a temperature range of 0°C to 25°C. The reaction mixture is then quenched with hydrochloric acid to form the hydrochloride salt of the compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure consistent quality and yield. The use of advanced purification techniques, such as recrystallization or chromatography, is common to achieve the desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions: N,N-Dimethylpiperazine-1-sulfonamide hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.

  • Substitution: Nucleophilic substitution reactions can be performed using alkyl halides or other suitable nucleophiles.

Major Products Formed: The major products formed from these reactions include various derivatives of piperazine, such as N-alkylated or N-acylated piperazines, depending on the specific reagents and conditions used.

Mechanism of Action

The mechanism by which N,N-Dimethylpiperazine-1-sulfonamide hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to its biological and pharmacological effects.

Comparison with Similar Compounds

  • N-methylpiperazine

  • N-ethylpiperazine

  • N-propylpiperazine

  • N-butylpiperazine

Is there anything specific you would like to know more about regarding this compound?

Properties

IUPAC Name

N,N-dimethylpiperazine-1-sulfonamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H15N3O2S.ClH/c1-8(2)12(10,11)9-5-3-7-4-6-9;/h7H,3-6H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLSJHTCIYSDJIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)N1CCNCC1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H16ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

253176-46-4
Record name 1-Piperazinesulfonamide, N,N-dimethyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=253176-46-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N,N-dimethylpiperazine-1-sulfonamide hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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